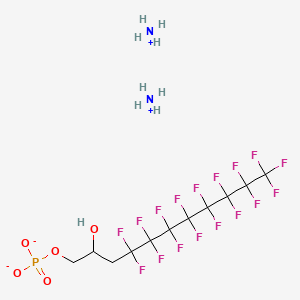

Diammonium 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-hydroxyundecyl phosphate

説明

Systematic Nomenclature and CAS Registry Number (94200-45-0)

The compound is formally identified by its International Union of Pure and Applied Chemistry (IUPAC) name: diazanium;(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-hydroxyundecyl) phosphate . This systematic name adheres to IUPAC guidelines by specifying the ammonium counterions, the perfluorinated carbon chain (heptadecafluoro), and the hydroxyl group’s position on the undecyl backbone. The CAS Registry Number 94200-45-0 uniquely distinguishes it in chemical databases, with synonyms including Diammonium (perfluorooctyl)-2-hydroxypropyl phosphate and EINECS 303-523-5.

The naming convention reflects its dual functional groups: a phosphate ester and a fluorinated alkyl chain. The “heptadecafluoro” prefix denotes 17 fluorine atoms replacing hydrogens across 11 carbon positions, while “2-hydroxyundecyl” specifies the hydroxyl group at the second carbon of an 11-carbon chain.

Molecular Formula (C₁₁H₁₄F₁₇N₂O₅P) and Weight (608.19 g/mol)

The molecular formula C₁₁H₁₄F₁₇N₂O₅P encapsulates the compound’s elemental composition:

- 11 carbon atoms , including the undecyl backbone.

- 14 hydrogens , primarily from the hydroxyl group and ammonium ions.

- 17 fluorines fully substituting hydrogens in the perfluorinated segment.

- 2 nitrogen atoms from the diammonium counterions.

- 5 oxygen atoms in the phosphate and hydroxyl groups.

- 1 phosphorus atom in the phosphate ester.

With a molecular weight of 608.19 g/mol , the compound’s mass derives predominantly from its fluorine content (17 atoms × 18.998 g/mol = 322.97 g/mol, 53% of total mass). Comparatively, the related compound diammonium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl phosphate (CAS 93857-44-4) has a lower molecular weight (578.16 g/mol) due to a shorter fluorocarbon chain.

| Component | Contribution to Molecular Weight (g/mol) |

|---|---|

| Fluorine (17 F) | 322.97 |

| Carbon (11 C) | 132.11 |

| Hydrogen (14 H) | 14.11 |

| Nitrogen (2 N) | 28.02 |

| Oxygen (5 O) | 80.00 |

| Phosphorus (1 P) | 30.97 |

Structural Characterization: Fluorocarbon Chain Configuration and Phosphate Ester Group

The compound’s structure features two distinct regions:

- Perfluorinated Carbon Chain : The 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro segment forms a rigid, hydrophobic backbone. Fluorine atoms occupy all hydrogen positions from carbons 4 to 11, creating strong C-F bonds (485 kJ/mol) that confer chemical inertness and thermal stability.

- Phosphate Ester Group : The 2-hydroxyundecyl phosphate moiety includes a hydroxyl group at carbon 2 and a phosphate group esterified to the undecyl chain. The diammonium counterions neutralize the phosphate’s negative charge, enhancing water solubility.

The fluorocarbon-phosphate ester linkage (O-P-O-CH₂- ) enables hydrolysis under environmental conditions, yielding 8:2 fluorotelomer alcohol (8:2 FTOH) and phosphoric acid. This degradation pathway aligns with other polyfluoroalkyl phosphate esters (PAPs), which are recognized as precursors to perfluorooctanoic acid (PFOA).

Stereochemical Considerations of the 2-Hydroxyundecyl Substituent

The hydroxyl group at carbon 2 introduces a stereocenter, resulting in two enantiomers: (R)-2-hydroxyundecyl and (S)-2-hydroxyundecyl. However, the compound’s stereochemical configuration remains unspecified in commercial preparations, as indicated by the 1 uncertain stereocenter noted in computational analyses.

The hydroxyl group’s orientation influences hydrogen bonding capacity, evidenced by the 22 hydrogen bond acceptors and 3 hydrogen bond donors identified in its topological polar surface area (94.6 Ų). This polarity contrasts with the hydrophobic fluorocarbon chain, creating amphiphilic behavior critical for surfactant applications.

Stereochemical purity impacts reactivity; for instance, enzymatic hydrolysis may favor one enantiomer over the other. Despite this, no studies have resolved the enantiomers of CAS 94200-45-0, highlighting a gap in current literature.

特性

CAS番号 |

94200-45-0 |

|---|---|

分子式 |

C11H14F17N2O5P |

分子量 |

608.19 g/mol |

IUPAC名 |

diazanium;(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-hydroxyundecyl) phosphate |

InChI |

InChI=1S/C11H8F17O5P.2H3N/c12-4(13,1-3(29)2-33-34(30,31)32)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)28;;/h3,29H,1-2H2,(H2,30,31,32);2*1H3 |

InChIキー |

AQEVYDYZRHDMFO-UHFFFAOYSA-N |

正規SMILES |

C(C(COP(=O)([O-])[O-])O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[NH4+].[NH4+] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of diammonium 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-hydroxyundecyl phosphate typically involves the following steps:

Synthesis of the Fluorinated Alcohol: The initial step involves the synthesis of 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-hydroxyundecanol through a series of fluorination reactions.

Esterification: The fluorinated alcohol is then esterified with phosphoric acid under acidic conditions to form the desired phosphate ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Fluorination: Large-scale fluorination of the starting alcohol.

Continuous Esterification: Continuous esterification process using industrial reactors to ensure high yield and purity.

化学反応の分析

Types of Reactions

Diammonium 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-hydroxyundecyl phosphate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under strong oxidative conditions.

Substitution: It can undergo nucleophilic substitution reactions due to the presence of the phosphate group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Substitution: Typical reagents include nucleophiles such as amines and thiols.

Major Products

Oxidation: Leads to the formation of oxidized fluorinated phosphates.

Substitution: Results in substituted fluorinated phosphates with various functional groups.

科学的研究の応用

Diammonium 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-hydroxyundecyl phosphate has a wide range of applications in scientific research:

Chemistry: Used as a surfactant and emulsifier in various chemical reactions.

Biology: Employed in the study of cell membranes due to its amphiphilic nature.

Medicine: Investigated for its potential use in drug delivery systems.

Industry: Utilized in the production of coatings, paints, and lubricants to enhance performance and durability.

作用機序

The mechanism of action of diammonium 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-hydroxyundecyl phosphate involves its interaction with molecular targets such as cell membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane properties and affecting cellular processes .

類似化合物との比較

Comparison with Structurally Similar Compounds

Fluorinated Chain Length and Substitution Patterns

The compound’s fluorinated chain length and substitution patterns significantly influence its physicochemical properties. Below is a comparative analysis with key analogues:

Key Observations:

- Chain Length and Fluorine Count : Longer fluorinated chains (e.g., C18 in 93857-48-8) increase hydrophobicity and thermal stability but exacerbate environmental persistence .

- Functional Groups : The presence of trifluoromethyl (e.g., 63295-18-1) or sulfonamide (e.g., 67969-69-1) groups modifies solubility and reactivity, enabling tailored applications in coatings or textiles .

- Environmental Impact: Shorter chains (C8–C11) are increasingly favored to comply with PFAS regulations, though their degradation products (e.g., perfluorooctanoic acid, PFOA) remain problematic .

Regulatory and Environmental Considerations

- Regulatory Status : The target compound is classified as a PFAS under EU REACH and U.S. EPA guidelines, requiring stringent reporting and phase-out plans .

- Alternatives: Emerging substitutes include non-fluorinated silicone-based surfactants, though they lack comparable performance in extreme conditions .

生物活性

Diammonium 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-hydroxyundecyl phosphate (CAS RN 94200-45-0) is a complex fluorinated compound that has garnered attention due to its potential biological activity and environmental implications. This article provides a comprehensive overview of its biological properties based on recent research findings.

Chemical Structure and Properties

The chemical structure of diammonium 4,4,... (abbreviated as DHP) includes a phosphate group linked to a long-chain fluorinated alcohol. Its molecular formula can be summarized as follows:

- Molecular Formula : C17H34F17N2O4P

- Molecular Weight : 711.43 g/mol

DHP is classified as a per- and polyfluoroalkyl substance (PFAS), known for their persistence in the environment and potential bioaccumulation.

Hydrolysis and Decomposition

DHP undergoes hydrolysis in aqueous environments to yield several byproducts including phosphoric acid and 1,2-undecanediol alongside the release of perfluorooctanol (8:2 FTOH), which is recognized as a precursor to perfluorooctanoic acid (PFOA) . The hydrolysis reaction can be represented as:

This transformation highlights the compound's potential to contribute to the environmental burden of PFAS .

Toxicological Studies

Research into the toxicological effects of DHP is limited but indicates potential endocrine-disrupting properties. Studies have shown that certain PFAS can interfere with hormonal functions in wildlife and humans . The specific impact of DHP on endocrine systems remains an area for further investigation.

Ecotoxicity Assessments

A recent ecotoxicity assessment evaluated the effects of DHP on aquatic organisms. The compound exhibited varying levels of toxicity depending on concentration:

| Organism | LC50 (mg/L) | EC50 (mg/L) |

|---|---|---|

| Freshwater Fish | 1700 (96h) | - |

| Water Flea | - | >97.1 (72h) |

| Freshwater Algae | - | - |

These results indicate that while DHP is relatively less toxic to fish at higher concentrations compared to other PFAS compounds .

Environmental Persistence

DHP is characterized by its persistence in the environment due to its fluorinated structure. Studies suggest that it can remain stable in aquatic systems for extended periods before undergoing hydrolysis . This persistence raises concerns regarding bioaccumulation in food chains.

Regulatory Considerations

Due to the environmental and health implications associated with PFAS compounds like DHP, regulatory bodies are increasingly scrutinizing their use. The Stockholm Convention has included PFOA and related substances in its list of persistent organic pollutants (POPs), which may lead to stricter regulations surrounding compounds like DHP .

Q & A

Q. What are the recommended synthetic protocols for preparing diammonium 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-hydroxyundecyl phosphate, and how can purity be optimized?

Methodological Answer: The synthesis involves reacting fluorinated alkyl iodides with phenolic precursors under anhydrous conditions. Key steps include:

- Use of a Schlenk tube under nitrogen atmosphere to prevent moisture interference .

- Coupling 4-iodophenol with heptadecafluoroundecyl iodide in dry DMF with anhydrous K₂CO₃ as a base .

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the fluorinated intermediate.

- Phosphate esterification using phosphorus oxychloride (POCl₃) followed by neutralization with ammonium hydroxide to yield the diammonium salt.

- Purity optimization: Monitor reaction progress via thin-layer chromatography (TLC) and confirm final structure using ¹⁹F NMR and FTIR (characteristic P=O and C-F stretches at ~1250 cm⁻¹ and 1150–1250 cm⁻¹, respectively) .

Q. What analytical techniques are critical for characterizing the structural and physicochemical properties of this compound?

Methodological Answer:

- ¹H/¹⁹F NMR : Resolve fluorine environments and confirm substitution patterns. For example, terminal -CF₃ groups show distinct ¹⁹F signals near -80 ppm .

- FTIR : Identify functional groups (e.g., -OH at ~3400 cm⁻¹, phosphate P=O at ~1250 cm⁻¹) .

- Elemental Analysis : Verify nitrogen and phosphorus content to confirm stoichiometry .

- Thermogravimetric Analysis (TGA) : Assess thermal stability; decomposition typically occurs above 200°C with ammonia release .

- Solubility Testing : Measure in polar solvents (e.g., water, methanol) and correlate with fluorinated chain length .

Advanced Research Questions

Q. How does the compound’s thermal stability impact its application in high-temperature environments, and how can contradictory degradation data be resolved?

Methodological Answer:

- Experimental Design : Conduct isothermal TGA at varying temperatures (100–300°C) to map decomposition kinetics. Monitor ammonia release via gas chromatography-mass spectrometry (GC-MS) .

- Contradiction Resolution : Discrepancies in degradation rates may arise from moisture content or impurities. Use Karl Fischer titration to quantify residual water and repeat experiments under controlled humidity .

- Data Interpretation : Compare activation energies (Arrhenius plots) across studies to identify outliers. Cross-validate with differential scanning calorimetry (DSC) to detect phase transitions .

Q. What methodologies are effective for evaluating the environmental persistence and bioaccumulation potential of this perfluorinated compound?

Methodological Answer:

- Persistence Studies :

- Hydrolysis Testing : Incubate in buffered solutions (pH 4–9) at 25–50°C; analyze via LC-MS/MS for breakdown products (e.g., perfluoroalkyl carboxylic acids) .

- Photolysis : Expose to UV light (λ = 254 nm) and track degradation using high-resolution mass spectrometry (HRMS) .

- Bioaccumulation Assays :

- Use OECD 305 guidelines with model organisms (e.g., zebrafish). Measure bioconcentration factors (BCFs) via ¹⁴C-labeled compound tracing .

- Resolve contradictions in BCF data by standardizing lipid normalization protocols and exposure durations .

Q. How can researchers address conflicting data on the compound’s solubility and aggregation behavior in aqueous systems?

Methodological Answer:

- Aggregation Studies :

- Dynamic Light Scattering (DLS): Measure hydrodynamic radii of aggregates in water. Vary ionic strength (NaCl 0–1 M) to mimic environmental conditions .

- Critical Micelle Concentration (CMC): Determine via surface tension measurements (Wilhelmy plate method) .

- Contradiction Mitigation : Discrepancies may stem from pH variations. Conduct experiments at fixed pH (e.g., 7.4 using phosphate buffer) and pre-saturate solutions with nitrogen to exclude CO₂ interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。